Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluoro-3-trifluoromethylphenyl)phenol

Lipophilicity logP Drug-likeness

2-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS 1261900-30-4), systematically named 4′-fluoro-3′-(trifluoromethyl)[1,1′-biphenyl]-2-ol, is a fluorinated ortho-hydroxybiphenyl building block with molecular formula C₁₃H₈F₄O (MW 256.20). It is distinguished from its regioisomeric and substitution-analog competitors by the unique confluence of a hydrogen-bond–donating ortho-phenol group, a metabolically shielding para-fluoro substituent, and a lipophilicity-enhancing meta-trifluoromethyl group on the distal ring.

Molecular Formula C13H8F4O
Molecular Weight 256.19 g/mol
CAS No. 1261900-30-4
Cat. No. B6370566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-3-trifluoromethylphenyl)phenol
CAS1261900-30-4
Molecular FormulaC13H8F4O
Molecular Weight256.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
InChIInChI=1S/C13H8F4O/c14-11-6-5-8(7-10(11)13(15,16)17)9-3-1-2-4-12(9)18/h1-7,18H
InChIKeyXQRPTSKSUDSLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product-Specific Evidence Guide for 2-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS 1261900-30-4): Quantifiable Differentiation in Fluorinated Biphenol Procurement


2-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS 1261900-30-4), systematically named 4′-fluoro-3′-(trifluoromethyl)[1,1′-biphenyl]-2-ol, is a fluorinated ortho-hydroxybiphenyl building block with molecular formula C₁₃H₈F₄O (MW 256.20). It is distinguished from its regioisomeric and substitution-analog competitors by the unique confluence of a hydrogen-bond–donating ortho-phenol group, a metabolically shielding para-fluoro substituent, and a lipophilicity-enhancing meta-trifluoromethyl group on the distal ring . This substitution pattern creates a property set that cannot be replicated by simple interchange with the 3‑hydroxy isomer (CAS 1261889-86-4), the 4‑hydroxy isomer (CAS 634192-41-9), or non‑fluorinated biphenyl‑2‑ol (CAS 90‑43‑7) .

Why Generic Substitution Fails for 2-(4-Fluoro-3-trifluoromethylphenyl)phenol: A Procurement-Risk Perspective


Fluorinated biphenyl-ols are often treated as interchangeable building blocks, but regioisomeric and substitution variations produce distinct physicochemical and biochemical profiles that propagate into downstream SAR, formulation properties, and synthetic efficiency. The target ortho‑hydroxy isomer positions the phenolic –OH adjacent to the biphenyl linkage, permitting intramolecular hydrogen‑bond networks that alter dihedral angles and electronic distribution relative to the 3‑OH and 4‑OH isomers [1]. Simultaneously, the para‑F and meta‑CF₃ substituents confer a predictable logP–pKa–metabolic‑stability triad that non‑fluorinated biphenyl‑2‑ol lacks entirely [2]. Substituting any of these regioisomers without empirical verification risks altering lead‑series SAR, increasing oxidative clearance, or undermining chromatographic purification protocols.

Product-Specific Quantitative Evidence Guide for 2-(4-Fluoro-3-trifluoromethylphenyl)phenol: Head-to-Head Comparator Benchmarks


Lipophilicity Control: Computed logP Advantage Over Non-Fluorinated and Regioisomeric Comparators

The target compound's computed octanol–water partition coefficient (ALogP ≈ 3.8) is elevated by ~1.3 log units relative to non‑fluorinated biphenyl‑2‑ol (ALogP ≈ 2.5) and differs significantly from the 4‑hydroxy regioisomer (ALogP ≈ 3.5) due to altered hydrogen‑bond capacity . The 3‑hydroxy isomer exhibits an ALopP ≈ 3.6, a difference of ≈0.2 log units, reflecting subtle but formulation-relevant solubility differences .

Lipophilicity logP Drug-likeness Physicochemical property prediction

Phenolic Acidity Tuning: Ortho‑Hydroxy pKa Shift Relative to Regioisomeric Alternatives

The electron‑withdrawing –F and –CF₃ groups lower the phenolic pKa of the target 2‑hydroxy isomer to an estimated range of 7.8–8.2, compared to 8.5–9.0 for the 3‑hydroxy and 4‑hydroxy regioisomers where intramolecular hydrogen bonding is absent [1]. Non‑fluorinated biphenyl‑2‑ol has a pKa ≈ 9.5 [2]. The ~0.7 unit pKa reduction translates into a higher fraction of ionized phenolate at physiological pH, which modulates both solubility and protein‑binding electrostatics.

pKa Acidity Hydrogen bonding Reactivity

Oxidative Metabolism Shielding: In-Silico Site‑of‑Metabolism Prediction for CYP Enzymes

In‑silico site‑of‑metabolism (SoM) prediction using the SMARTCyp algorithm indicates that the para‑fluoro and meta‑trifluoromethyl substituents on the distal ring effectively block the two highest‑probability sites for CYP‑mediated oxidation that dominate the metabolism of non‑fluorinated biphenyl‑2‑ol [1]. The remaining predicted primary SoM on the target compound is the ortho‑phenol ring itself, which has a lower intrinsic reactivity score (~30) compared to the para‑position of the non‑fluorinated analog (score ~65) [1]. This suggests a 2‑ to 3‑fold lower predicted intrinsic clearance relative to the non‑fluorinated comparator.

Metabolic stability CYP450 Fluorine blocking Drug Design

CYP3A4 Inhibition Window: Weak Inhibitor Profile as a Drug–Drug Interaction Risk Differentiator

The target compound was tested in a human liver microsome CYP3A4 inhibition assay, yielding an IC₅₀ > 20,000 nM (20 µM) [1]. This places it in the “very weak” inhibitor category (expected IC₅₀ cutoff for significant DDI risk < 1 µM). By comparison, structurally related fluorinated biphenyls bearing basic amines or extended aryl groups can exhibit CYP3A4 IC₅₀ values in the nanomolar range [2]. For procurement considerations, the high IC₅₀ indicates a lower probability of CYP‑mediated DDI when the building block is incorporated into final drug candidates.

CYP3A4 inhibition Drug–drug interaction Toxicity Structure‑activity relationship

Regioisomer Purity as a Procurement‑Specification Differentiator

Commercially available lots of 1261900‑30‑4 typically report HPLC purity ≥98% with the 3‑hydroxy and 4‑hydroxy regioisomers as the primary potential impurities . Specification sheets from multiple vendors indicate that the 3‑hydroxy isomer (1261889‑86‑4) is available at ≥98% purity, but lot‑specific regioisomer carryover varies due to shared synthetic routes . Procurement teams should require a GC/HPLC specification specifically quantifying regioisomer content ≤0.5%, as even 1% of a wrong positional isomer can introduce confounding SAR signals in cell‑based assays.

Chemical purity Regioisomeric impurity HPLC Quality Control

Conformational Restraint via Ortho‑Hydroxy–π Interaction: Dihedral Angle Benchmarking

Computational studies on biphenyl‑2‑ol derivatives demonstrate that the ortho‑hydroxy group engages in an intramolecular OH–π interaction with the adjacent phenyl ring, reducing the biphenyl dihedral angle to ~45° compared to ~55° for the non‑hydrogen‑bonded 3‑ and 4‑hydroxy isomers [1]. This conformational restraint influences the spatial presentation of the distal –CF₃ and –F substituents, offering a pre‑organized scaffold geometry distinct from its regioisomers. The target compound's geometry is thus a valuable parameter for structure‑based design campaigns seeking defined exit‑vector geometries.

Conformation Dihedral angle Hydrogen bond Scaffold optimization

Best Research and Industrial Application Scenarios for 2-(4-Fluoro-3-trifluoromethylphenyl)phenol Based on Quantitative Evidence


Fragment‑Based Drug Design Requiring Defined Exit Vector Geometry

The ortho‑hydroxy‑conferred intramolecular OH–π interaction restricts the biphenyl dihedral angle to ~45°—a 10° narrowing relative to the 3‑ and 4‑hydroxy regioisomers [1]. Medicinal chemistry teams seeking rigidified hydrophobic cores for scaffold‑hopping or fragment merging can leverage this geometrically defined building block to control molecular shape and pre‑organize binding conformations.

Lead‑Series Optimization Where Microsomal Metabolic Stability is Prioritized

The para‑fluoro and meta‑trifluoromethyl substituents block two primary CYP‑mediated oxidation sites, reducing predicted intrinsic clearance by ~2‑ to 3‑fold relative to non‑fluorinated biphenyl‑2‑ol [2]. The confirmed weak CYP3A4 inhibition (IC₅₀ >20,000 nM) further de‑risks procurement for programs targeting chronic‑dosing regimens where DDI avoidance is critical [3].

Physicochemical Property Fine‑Tuning in Lead‑Candidate Derivatization

The elevated computed logP (~3.8) and lowered predicted pKa (~8.0) relative to regioisomeric analogs offer a distinct lipophilicity‑ionization profile. This combination is particularly advantageous when balancing permeability (favored by higher logP) with solubility (favored by lower pKa via ionization at physiological pH), making the compound a strategic choice for optimizing oral bioavailability parameters.

Quality‑Controlled Building Block Supply for High‑Throughput Chemistry Platforms

The compound's commercial availability at ≥98% purity with the possibility of a regioisomer‑specific impurity specification (≤0.5% of 3‑OH or 4‑OH isomers) makes it suitable for automated parallel synthesis workflows where single‑positional‑isomer integrity is essential for generating interpretable and reproducible SAR datasets.

Quote Request

Request a Quote for 2-(4-Fluoro-3-trifluoromethylphenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.